molecular formula C13H8BrIN2 B13654853 2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine

2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B13654853
M. Wt: 399.02 g/mol
InChI Key: GLEAMHVFNRAADK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 3-bromobenzaldehyde in the presence of iodine and a base. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.

    Coupling Products: Biaryl derivatives with extended conjugation

Scientific Research Applications

2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and iodine substituents, leading to different reactivity and applications.

    2-(3-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, affecting its chemical properties and biological activity.

    2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine:

Uniqueness: These halogen atoms can participate in various chemical reactions, enhancing the compound’s versatility in synthetic chemistry and its potential as a drug candidate .

Properties

Molecular Formula

C13H8BrIN2

Molecular Weight

399.02 g/mol

IUPAC Name

2-(3-bromophenyl)-3-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrIN2/c14-10-5-3-4-9(8-10)12-13(15)17-7-2-1-6-11(17)16-12/h1-8H

InChI Key

GLEAMHVFNRAADK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)I)C3=CC(=CC=C3)Br

Origin of Product

United States

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